3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is the metabotropic glutamate receptor 5 (mGluR5) in rats . This receptor plays a crucial role in modulating neuronal excitability and synaptic plasticity in the central nervous system .
Mode of Action
This compound interacts with its target, mGluR5, as an antagonist . This means it binds to the receptor and inhibits its activation by glutamate, thereby preventing the downstream effects of mGluR5 activation .
Biochemical Pathways
Upon binding to mGluR5, this compound inhibits the glutamate-induced calcium flux . This action affects the downstream signaling pathways associated with mGluR5, which are involved in various physiological and pathological processes, including pain perception, anxiety, and certain neurological disorders .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of mGluR5-mediated signaling pathways . By acting as an antagonist at mGluR5, it can modulate neuronal excitability and synaptic transmission, potentially influencing various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to introduce the carboxamide group and the 6-methylpyridin-2-yl substituent.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
Scientific Research Applications
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: Fluorinated pyridines are used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-bromopyridine: An intermediate in the synthesis of various fluorinated pyridines.
3-fluoro-4-aminopyridine: A compound with similar fluorination but different functional groups.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar pyridine rings but different substituents and biological activities.
Uniqueness
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is unique due to its specific combination of fluorine, carboxamide, and methylpyridinyl groups. This combination imparts distinct physical, chemical, and biological properties, making it valuable for various applications in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c1-8-3-2-4-11(15-8)16-12(17)9-5-6-14-7-10(9)13/h2-7H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWISZSMGKURNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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